molecular formula C14H16FN3O B2487831 6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine CAS No. 1919256-11-3

6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine

Cat. No.: B2487831
CAS No.: 1919256-11-3
M. Wt: 261.3
InChI Key: ILZZDWKMTYHJBK-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural chemistry. Its unique structure, which includes a pyrimidine ring substituted with ethyl, fluoro, and phenoxyethyl groups, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethyl and Fluoro Groups: The ethyl and fluoro substituents can be introduced via electrophilic substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a strong base, while fluorination can be carried out using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the pyrimidine intermediate with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted pyrimidine derivatives with various nucleophiles

Scientific Research Applications

6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Agricultural Chemistry: The compound can be used as a lead structure for the development of new pesticides or herbicides. Its unique chemical properties may contribute to its effectiveness against specific pests or weeds.

    Chemical Biology: The compound can be used as a tool to study biological processes and pathways. Its interactions with specific enzymes or receptors can provide insights into their functions and mechanisms.

    Material Science: The compound’s unique structure may be explored for the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application, but common targets include:

    Enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptors: The compound may bind to receptors on the cell surface, triggering signaling cascades that result in specific biological effects.

Comparison with Similar Compounds

6-Ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives to highlight its uniqueness:

    Similar Compounds: Pyrimidifen, flupentiofenox, diflumetorim

    Uniqueness: The presence of the ethyl, fluoro, and phenoxyethyl groups in this compound contributes to its distinct chemical properties and biological activities. These substituents may enhance its lipophilicity, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-2-12-13(15)14(18-10-17-12)16-8-9-19-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZZDWKMTYHJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCCOC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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